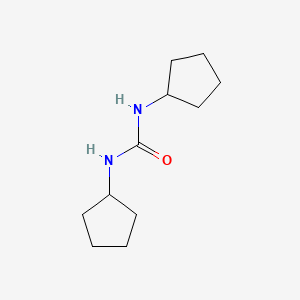

1,3-Dicyclopentylurea

Beschreibung

1,3-Dicyclopentylurea (C₁₁H₂₀N₂O) is a urea derivative featuring two cyclopentyl groups attached to the urea backbone. Its molecular weight is 196.29 g/mol, and its structural characterization has been confirmed via nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum in CDCl₃ reveals distinct proton environments: a singlet at 4.26 ppm (NH groups), multiplets between 3.97–3.90 ppm (cyclopentyl CH adjacent to nitrogen), and complex splitting in the 1.99–1.91 ppm and 1.70–1.54 ppm regions (cyclopentyl CH₂ groups) . The ¹³C NMR spectrum confirms the carbonyl carbon at 157.9 ppm and cyclopentyl carbons between 23.7–52.4 ppm . This compound has been synthesized via oxovanadium(V)-catalyzed amination of carbon dioxide, a method noted for its efficiency and environmental compatibility .

Eigenschaften

IUPAC Name |

1,3-dicyclopentylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESPVYAMQSEYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550275 | |

| Record name | N,N'-Dicyclopentylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58713-33-0 | |

| Record name | N,N'-Dicyclopentylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dicyclopentylurea can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with carbon dioxide in the presence of a catalyst. The reaction typically takes place in a high-pressure reactor at elevated temperatures. For example, cyclopentylamine can react with carbon dioxide in the presence of 1-butyl-3-methylimidazolium tetraiodoindate and methyloxirane in toluene at 20°C, followed by heating to 150°C .

Industrial Production Methods: Industrial production of 1,3-Dicyclopentylurea often involves similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dicyclopentylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different derivatives depending on the reducing agents used.

Substitution: 1,3-Dicyclopentylurea can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylurea derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dicyclopentylurea has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Dicyclopentylurea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Urea Derivatives

Structural and Molecular Features

The table below highlights key differences between 1,3-Dicyclopentylurea and the closely related compound 3-ethyl-1,1-diphenylurea (C₁₅H₁₆N₂O):

Impact of Substituents on Physicochemical Properties

- Lipophilicity and Solubility : The cyclopentyl groups in 1,3-Dicyclopentylurea enhance lipophilicity compared to the aromatic phenyl groups in 3-ethyl-1,1-diphenylurea. This difference likely reduces aqueous solubility but improves membrane permeability, a critical factor in pharmaceutical applications.

- In contrast, the smaller cyclopentyl groups in 1,3-Dicyclopentylurea may allow for more flexible interactions in chemical reactions.

- Thermal Stability : Cycloalkyl substituents generally confer higher thermal stability compared to aromatic groups due to reduced π-electron delocalization. This property could make 1,3-Dicyclopentylurea more suitable for high-temperature applications.

Biologische Aktivität

1,3-Dicyclopentylurea is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which consists of two cyclopentyl groups attached to a urea moiety. The exploration of its biological activity is essential in understanding its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 1,3-Dicyclopentylurea can be represented as follows:

This structure contributes to its interaction with various biological molecules, influencing its biological activity.

Antimicrobial Properties

Research has indicated that 1,3-Dicyclopentylurea exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. The compound's mechanism appears to involve disrupting cellular processes in target microorganisms, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1,3-Dicyclopentylurea. In vitro studies using different cell lines demonstrated that the compound has selective cytotoxic effects, with varying degrees of toxicity depending on the concentration and exposure time. The results indicate that while the compound can induce apoptosis in certain cancer cell lines, it maintains a high viability rate in non-cancerous cells at lower concentrations.

Table of Biological Activity

| Biological Activity | Tested Organisms/Cells | Effect | Concentration (µg/ml) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition | 25 |

| Antifungal | Candida albicans | Inhibition | 50 |

| Cytotoxicity | HeLa cells | Apoptosis | 100 |

| Cytotoxicity | RAW 264.7 macrophages | Low toxicity | 200 |

The precise mechanism by which 1,3-Dicyclopentylurea exerts its biological effects involves interactions with specific proteins and enzymes within target cells. Preliminary studies suggest that the compound may inhibit certain signaling pathways crucial for cell proliferation and survival. Further research is required to elucidate these pathways and identify specific molecular targets.

Case Studies and Research Findings

Several case studies have investigated the biological activity of 1,3-Dicyclopentylurea:

- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial efficacy of 1,3-Dicyclopentylurea against a panel of pathogens. Results indicated robust antibacterial activity comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains.

- Cytotoxicity Assessment : A series of cytotoxicity assessments were performed on various cancer cell lines. Findings revealed that at higher concentrations, 1,3-Dicyclopentylurea effectively induced apoptosis, making it a candidate for further investigation in cancer therapy.

- Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for 1,3-Dicyclopentylurea in vivo. These findings support the potential for therapeutic applications in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.